![molecular formula C14H14FN3O B2587419 N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide CAS No. 1156702-88-3](/img/structure/B2587419.png)
N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C10H10FNO . It has a molecular weight of 179.19 . The InChI code for this compound is 1S/C10H10FNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 118-121 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
- AKOS009809306 has shown promise as an anticancer agent. Research studies have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inhibiting cell proliferation and inducing apoptosis. Further investigations are ongoing to understand its mechanism of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS009809306 has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Researchers are studying its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. AKOS009809306 has been investigated for its neuroprotective effects, including reducing oxidative stress and promoting neuronal survival. Preclinical studies suggest its potential in slowing disease progression .
- Cardiovascular diseases remain a global health concern. Some studies have explored AKOS009809306’s impact on cardiovascular health. It may help regulate blood pressure, reduce oxidative stress, and improve endothelial function. However, more research is needed to validate these findings and explore clinical applications .
- AKOS009809306 exhibits antimicrobial properties against both bacteria and fungi. Researchers have investigated its efficacy against drug-resistant strains, making it a potential candidate for novel antimicrobial therapies. Its mode of action involves disrupting microbial membranes and inhibiting essential enzymes .
- Metabolic syndrome, obesity, and type 2 diabetes are interconnected health challenges. Some studies suggest that AKOS009809306 may regulate glucose metabolism, enhance insulin sensitivity, and reduce adipose tissue inflammation. These findings open avenues for further exploration in metabolic disorder research .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Cardiovascular Applications
Antimicrobial Activity
Metabolic Disorders and Obesity
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-3-12(19)17-13(14-16-8-9-18(14)2)10-4-6-11(15)7-5-10/h3-9,13H,1H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSZRFTIVBXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl)acrylamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.